molecular formula C5H10OS B13809297 O-methyl 2-methylpropanethioate

O-methyl 2-methylpropanethioate

Katalognummer: B13809297
Molekulargewicht: 118.20 g/mol
InChI-Schlüssel: WRDMVWDLJLMECM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a sulfur-containing compound commonly used in the fragrance industry due to its fruity and floral odor. This compound is also known by other names such as methyl 2-methylpropyl sulfide or grapefruit mercaptan.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of O-methyl 2-methylpropanethioate typically involves the esterification of 2-methylpropanethioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process .

Analyse Chemischer Reaktionen

Types of Reactions

O-methyl 2-methylpropanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like thiols and amines are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thioesters.

Wissenschaftliche Forschungsanwendungen

O-methyl 2-methylpropanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the fragrance industry for its pleasant odor and as an intermediate in the synthesis of other compounds

Wirkmechanismus

The mechanism of action of O-methyl 2-methylpropanethioate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can result in various biological effects, depending on the specific pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    S-(3-Methyl-2-butenyl) 2-methylpropanethioate: Another thioester with similar structural features.

    Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin: A β-cyclodextrin derivative with multiple methyl groups.

Uniqueness

O-methyl 2-methylpropanethioate is unique due to its specific odor profile and its versatility in undergoing various chemical reactions. Its applications in the fragrance industry and potential biological activities further distinguish it from other similar compounds .

Eigenschaften

Molekularformel

C5H10OS

Molekulargewicht

118.20 g/mol

IUPAC-Name

O-methyl 2-methylpropanethioate

InChI

InChI=1S/C5H10OS/c1-4(2)5(7)6-3/h4H,1-3H3

InChI-Schlüssel

WRDMVWDLJLMECM-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=S)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.